molecular formula C14H16N2O3 B5103215 N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No. B5103215
M. Wt: 260.29 g/mol
InChI Key: LFMVBVVROXGYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide (MEPIC) is a chemical compound that belongs to the class of isoxazolecarboxamide derivatives. It has gained significant attention in the scientific community due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is the main inhibitory neurotransmitter in the central nervous system, and its activation results in the inhibition of neuronal activity. N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide enhances the binding of GABA to its receptor, resulting in increased inhibitory neurotransmission and the subsequent pharmacological effects.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been found to improve learning and memory in mice. N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been investigated for its potential neuroprotective effects in the treatment of neurodegenerative disorders. It has been shown to inhibit the aggregation of beta-amyloid, a protein that is implicated in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological effects at low doses. However, N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several limitations as well. It has poor water solubility, which can make it difficult to administer in vivo. N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide also has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One potential avenue of research is the development of more water-soluble derivatives of N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide that can be administered more easily in vivo. Another area of research is the investigation of N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide's potential use in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide and to explore its potential as a neuroprotective agent in the treatment of neurodegenerative disorders.

Synthesis Methods

The synthesis of N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves the reaction of 5-methyl-3-phenyl-4-isoxazolecarboxylic acid with 2-methoxyethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds via the formation of an amide bond between the carboxylic acid group and the amine group of 2-methoxyethylamine. The resulting product is then purified using column chromatography to obtain pure N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide.

Scientific Research Applications

N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models. N-(2-methoxyethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-methoxyethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10-12(14(17)15-8-9-18-2)13(16-19-10)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMVBVVROXGYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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